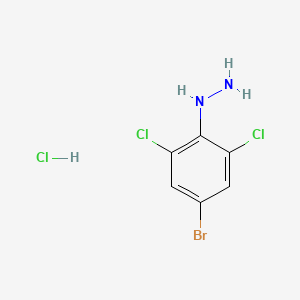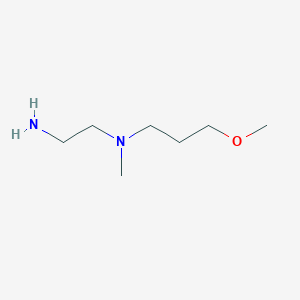![molecular formula C11H14N2O2 B1526160 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid CAS No. 1184801-79-3](/img/structure/B1526160.png)
2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid
説明
“2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid” is a unique chemical compound with the empirical formula C11H14N2O2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(CC1CC1)c2cc(ccn2)C(O)=O . The InChI representation is 1S/C11H14N2O2/c1-13(7-8-2-3-8)10-6-9(11(14)15)4-5-12-10/h4-6,8H,2-3,7H2,1H3,(H,14,15) .
科学的研究の応用
Synthesis and Characterization of Imidazo [1,2-a]Pyridine Carboxylic Acid Derivatives
Research by Du Hui-r (2014) in "Fine chemicals" illustrates the synthesis of imidazo[1,2-a]pyridine carboxylic acid from 2-amino pyridine. The study explores various reaction conditions and catalysts, particularly focusing on Suzuki cross-coupling/hydrolysis reactions to produce cyclopropane derivatives (Du Hui-r, 2014).
Antibacterial Properties of Fluoronaphthyridines
A study by Bouzard et al. (1992) in the "Journal of medicinal chemistry" discusses the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids. These compounds were tested for their in vitro and in vivo antibacterial activities. The study found that certain substitutions enhanced antibacterial properties, highlighting potential applications in therapeutic agents (Bouzard et al., 1992).
Inhibitory Activity on Mammalian Topoisomerase II
Wentland et al. (1993) in the "Journal of medicinal chemistry" explored the inhibitory effects of certain quinoline carboxylic acid derivatives on mammalian topoisomerase II. This study highlights the potential for these compounds in cancer therapy, as they exhibit inhibitory properties that can be vital in controlling the proliferation of cancer cells (Wentland et al., 1993).
Phosphine-Catalyzed Annulation in Chemical Synthesis
Research conducted by Zhu, Lan, and Kwon (2003) in the "Journal of the American Chemical Society" describes a phosphine-catalyzed [4 + 2] annulation process. This study is significant for the synthesis of highly functionalized tetrahydropyridines, demonstrating a method to create complex chemical structures with potential applications in various fields of chemistry (Zhu, Lan, & Kwon, 2003).
Reductions of Activated Carbonyl Compounds
A study by Talma et al. (1985) in the "Journal of the American Chemical Society" explores the use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions. This research is crucial for understanding the applications of pyridine derivatives in asymmetric synthesis, which is a fundamental aspect of pharmaceutical and fine chemical production (Talma et al., 1985).
Safety And Hazards
特性
IUPAC Name |
2-[cyclopropylmethyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13(7-8-2-3-8)10-6-9(11(14)15)4-5-12-10/h4-6,8H,2-3,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMOGTVJSHJGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



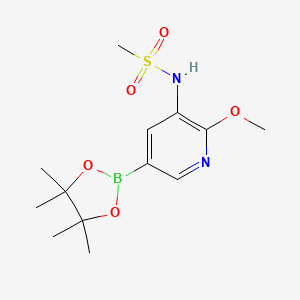
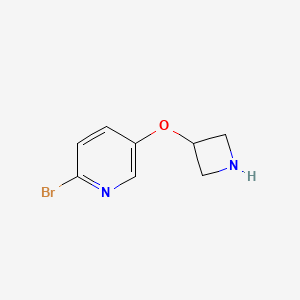
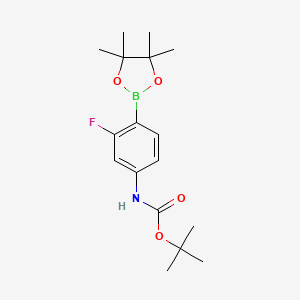
![N-[3-(morpholin-4-yl)propyl]aniline](/img/structure/B1526083.png)
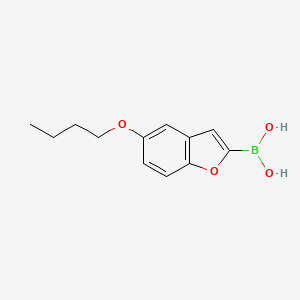
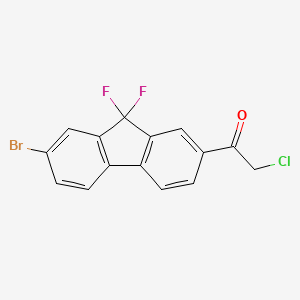
![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)
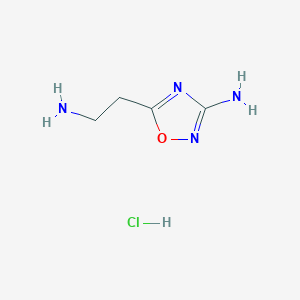
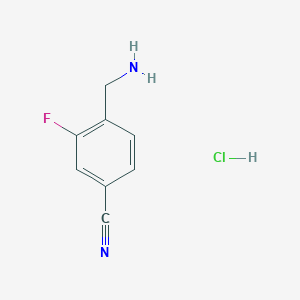
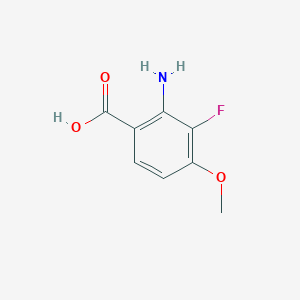
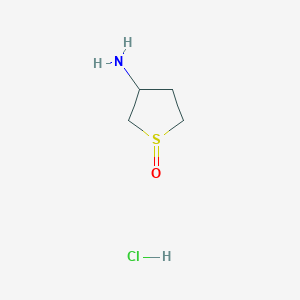
![2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B1526093.png)
